Boc-L-Photo-Lysine

Description

Overview of Unnatural Amino Acid (UAA) Integration in Biological Systems

The introduction of unnatural amino acids (UAAs) into proteins represents a significant advancement in protein engineering and synthetic biology. rsc.orgrsc.orgnih.gov This technology expands the genetic code beyond the canonical 20 amino acids, enabling the incorporation of novel chemical functionalities into proteins. portlandpress.comfrontiersin.org This is achieved by repurposing codons, often a stop codon like UAG, and engineering orthogonal aminoacyl-tRNA synthetase/tRNA pairs that specifically recognize the UAA and its corresponding codon. portlandpress.comfrontiersin.orgresearchgate.net This process allows for the site-specific insertion of UAAs with unique properties, such as photo-crosslinkers, fluorescent probes, or post-translational modifications, into a protein of interest within living cells or organisms. rsc.orgmdpi.comspringernature.com The ability to install these custom functionalities provides researchers with powerful tools to study and manipulate protein function in ways not previously possible. rsc.org

Role of Photoactivatable Amino Acids in Interrogating Biomolecular Interactions

Photoactivatable amino acids are a special class of UAAs designed to study biomolecular interactions with high temporal and spatial control. creative-proteomics.comresearchgate.net These amino acids contain a photolabile group that, upon activation with a specific wavelength of light (typically UV), generates a highly reactive species. creative-proteomics.comiris-biotech.de This reactive intermediate can then form a covalent bond with nearby molecules, effectively "trapping" transient or weak interactions that are difficult to study using traditional biochemical methods. researchgate.netcreative-proteomics.com

The most commonly used photoactivatable groups include aryl azides, benzophenones, and diazirines. nih.govnih.gov Diazirines, in particular, are favored due to their small size, which minimizes structural perturbation of the labeled protein, and their ability to be activated by long-wavelength UV light, which is less damaging to cells. creative-proteomics.comiris-biotech.de Upon irradiation, the diazirine moiety forms a highly reactive carbene that can insert into a wide range of chemical bonds, making it an effective tool for crosslinking proteins to their interaction partners, including other proteins, nucleic acids, and lipids. creative-proteomics.com

Historical Context and Development of Diazirine-Containing Lysine (B10760008) Derivatives

The development of photo-crosslinking reagents dates back to the 1970s with the introduction of aryl azides, benzophenones, and diazirines for chemically modifying small molecules and peptides. nih.gov The concept of incorporating these photoreactive groups into amino acids for protein studies followed, aiming to pinpoint molecular interactions within biological systems. Lysine, with its reactive side-chain amine, became a logical scaffold for derivatization.

Early efforts focused on creating various diazirine-containing lysine derivatives to act as substrates for engineered pyrrolysyl-tRNA synthetase (PylRS) mutants, which are versatile enzymes for incorporating lysine derivatives into proteins in various organisms. chimia.ch For instance, 3'-azibutyl-N-carbamoyl-lysine (AbK) was developed as a genetically encodable photo-crosslinker. chimia.chrockefeller.edu Subsequently, Photo-Lys was created by introducing a diazirine group onto the lysine side chain, which can be readily incorporated into proteins via the native mammalian translation machinery. chimia.chmedchemexpress.com This innovation opened the door to capturing and identifying proteins that recognize post-translational modifications on lysine, such as those involved in histone modifications. medchemexpress.comglpbio.com Further advancements have led to bifunctional diazirine-containing amino acids that also include a "click chemistry" handle, facilitating the specific labeling and purification of crosslinked proteins for subsequent analysis. mdpi.comrsc.org

Advantages of Boc-L-Photo-Lysine in Chemical Proteomics and Mechanistic Studies

This compound, a diazirine-containing lysine derivative, offers several advantages for chemical proteomics and the detailed study of molecular mechanisms. The "Boc" (tert-butoxycarbonyl) protecting group on the alpha-amino group makes it suitable for solid-phase peptide synthesis (SPPS), allowing for the precise placement of the photo-crosslinker within a synthetic peptide probe. This is particularly useful for investigating specific protein-protein or peptide-receptor interactions.

The diazirine moiety itself provides significant benefits. It is small and relatively inert until activated by UV light, minimizing interference with the biological system under investigation. iris-biotech.de Upon activation, the generated carbene is highly reactive and has a short half-life, leading to efficient crosslinking with molecules in close proximity. creative-proteomics.comnih.gov This "zero-length" crosslinking provides high-resolution information about interaction interfaces.

In chemical proteomics, this compound-containing probes are invaluable for "photoaffinity labeling." This technique allows researchers to identify the direct binding partners of a small molecule or peptide of interest within a complex cellular lysate or even in living cells. iris-biotech.de By capturing these interactions covalently, transient or low-affinity binding events can be stabilized for identification by methods like mass spectrometry. researchgate.net This has proven instrumental in drug discovery for identifying and validating new drug targets. Furthermore, the ability to trigger the crosslinking event with light affords a high degree of temporal control, enabling the study of dynamic cellular processes. creative-proteomics.com

Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₆H₂₈N₄O₆ | iris-biotech.de |

| Molecular Weight | 372.42 g/mol | iris-biotech.de |

| CAS Number | 1330088-06-6 | iris-biotech.de |

| Appearance | Solid | sigmaaldrich.com |

| Storage Temperature | -20°C | iris-biotech.de |

| Photoreactive Group | Diazirine | iris-biotech.de |

| Activation Wavelength | ~360 nm | iris-biotech.deiris-biotech.de |

| Reactive Species | Carbene | creative-proteomics.com |

| Protecting Group | Boc (tert-butoxycarbonyl) |

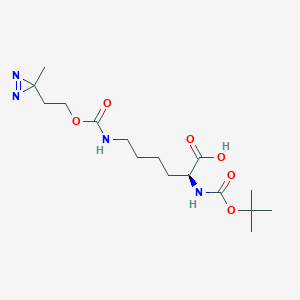

Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N4O6/c1-15(2,3)26-14(24)18-11(12(21)22)7-5-6-9-17-13(23)25-10-8-16(4)19-20-16/h11H,5-10H2,1-4H3,(H,17,23)(H,18,24)(H,21,22)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJBJDRCCNKQMM-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N=N1)CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Reactivity for Research Applications

Strategies for Boc-L-Photo-Lysine Synthesis

The synthesis and incorporation of this compound into peptides are multi-step processes that rely on established principles of peptide chemistry, particularly the use of protecting groups and solid-phase synthesis techniques.

In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the reactive N-terminus and side chains of amino acids. americanpeptidesociety.orgopenaccesspub.org The two most dominant strategies utilize the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group. americanpeptidesociety.orgresearchgate.net

The Boc strategy , one of the original methods for solid-phase peptide synthesis (SPPS), employs the acid-labile Boc group. americanpeptidesociety.orgpeptide.com Deprotection, the removal of the Boc group to allow for the coupling of the next amino acid, is achieved using moderately strong acids like trifluoroacetic acid (TFA). americanpeptidesociety.orgpeptide.com Side-chain protecting groups in this strategy are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal at the end of the synthesis. peptide.com For lysine (B10760008) derivatives, a common choice in Boc chemistry is Boc-Lys(2-Cl-Z)-OH, where the ε-amino group of the lysine side chain is protected by the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group. peptide.compeptide.com

The Fmoc strategy has become more prevalent due to its milder reaction conditions. americanpeptidesociety.orgbachem.com The Fmoc group is base-labile and is typically removed using a solution of piperidine in a suitable solvent. americanpeptidesociety.orgiris-biotech.de This allows for the use of acid-labile protecting groups on the side chains, which can be removed simultaneously with the cleavage of the peptide from the resin using TFA. iris-biotech.de A commonly used lysine derivative in this approach is Fmoc-Lys(Boc)-OH, where the side chain is protected by the acid-labile Boc group. peptide.com

| Feature | Boc Strategy | Fmoc Strategy |

|---|---|---|

| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Condition | Acid-labile (e.g., Trifluoroacetic Acid - TFA) americanpeptidesociety.org | Base-labile (e.g., Piperidine) americanpeptidesociety.org |

| Side-Chain Protection | Acid-labile (requires strong acid like HF) peptide.com | Acid-labile (removed with TFA) iris-biotech.de |

| Common Lysine Derivative | Boc-Lys(2-Cl-Z)-OH peptide.com | Fmoc-Lys(Boc)-OH peptide.com |

| Key Advantage | Effective for certain difficult sequences. peptide.com | Milder deprotection conditions, wide applicability. americanpeptidesociety.org |

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides in a laboratory setting. bachem.comluxembourg-bio.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. peptide.combachem.com The key advantage of SPPS is that excess reagents and byproducts can be easily removed by simple washing and filtration steps, which drives the reactions to completion. iris-biotech.deluxembourg-bio.com

The incorporation of this compound into a peptide sequence via SPPS follows a cyclical process:

Deprotection: The Nα-protecting group (either Boc or Fmoc) of the resin-bound amino acid is removed.

Washing: The resin is washed to remove excess deprotection reagents and byproducts.

Coupling: The next amino acid in the sequence, in this case, a protected form of L-Photo-Lysine (e.g., this compound), is activated and added to the resin, forming a new peptide bond.

Washing: The resin is washed again to remove unreacted amino acids and coupling reagents.

This cycle is repeated until the desired peptide sequence is fully assembled. peptide.com Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

The efficient synthesis of photo-reactive amino acids themselves is crucial for their application. Research has focused on developing improved synthetic routes to enhance yield and accessibility. For instance, an improved synthesis for the related compound, photo-leucine, involves the ozonolysis of a commercially available precursor, followed by the formation of the diazirine ring. wikipedia.orgnih.gov This streamlined approach represents a significant improvement over earlier, lower-yield, multi-step syntheses. nih.gov Similar strategies focusing on readily available starting materials and efficient chemical transformations are employed in the synthesis of this compound and its derivatives to ensure a reliable supply for research applications.

Photo-Reactive Moiety and its Chemical Attributes Relevant to Research

The defining feature of this compound is its photo-reactive side chain, which contains a diazirine ring. This small, three-membered ring is the key to the compound's utility as a photo-crosslinking agent.

Upon irradiation with UV light, typically at wavelengths between 330 and 370 nm, the diazirine ring expels a molecule of nitrogen gas (N₂) to generate a highly reactive carbene intermediate. thermofisher.comnih.govresearchgate.net Carbenes are neutral, divalent carbon species that are highly reactive and short-lived. nih.gov

This carbene can then rapidly and non-specifically insert into neighboring chemical bonds, including C-H, N-H, and O-H bonds, which are abundant in proteins and other biological macromolecules. nih.govresearchgate.net This insertion reaction forms a stable, covalent bond, effectively "crosslinking" the peptide containing the photo-lysine (B560627) residue to any molecule in its immediate vicinity at the moment of photoactivation. nih.govresearchgate.net

Diazirines are often preferred over other photo-reactive groups, such as aryl azides and benzophenones, for several reasons:

Small Size: The diazirine group is very small, minimizing potential steric hindrance or disruption of the biological interactions being studied. researchgate.netresearchgate.net

Activation Wavelength: They are activated by long-wave UV light, which is less damaging to biological samples compared to the shorter wavelengths required for some other photoprobes. thermofisher.comresearchgate.net

High Reactivity: The resulting carbene is highly reactive, leading to efficient crosslinking. nih.gov

| Photo-Reactive Group | Activation Wavelength | Reactive Intermediate | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Diazirine | ~330-370 nm thermofisher.com | Carbene thermofisher.com | Small size, stable, long wavelength activation. researchgate.netwikipedia.org | Can have complex photoreaction pathways. springernature.com |

| Aryl Azide (B81097) | ~250-300 nm | Nitrene | Widely used and studied. | Requires low wavelength UV, which can damage biomolecules. wikipedia.org |

| Benzophenone (B1666685) | ~350-360 nm | Triplet Carbonyl | Relatively stable intermediate. | Larger size, can require long irradiation times. wikipedia.org |

A critical attribute of the diazirine functional group is its stability under a wide range of conditions before photoactivation. springernature.com Diazirines are chemically inert and stable in both acidic and basic conditions, as well as in the presence of various nucleophiles commonly found in biological systems. wikipedia.org This stability is essential, as it ensures that the photo-reactive group remains intact throughout the multi-step process of peptide synthesis, purification, and handling, as well as during incubation in complex biological environments prior to the desired crosslinking event. researchgate.netrsc.org The photo-crosslinker is only activated "on-demand" by exposure to a specific wavelength of UV light. researchgate.net

Mechanism of Photo Crosslinking and Covalent Adduction

UV Light Activation and Carbene Generation from Diazirine

The process of photo-crosslinking is initiated by irradiating the diazirine-containing molecule with UV light. thermofisher.com The diazirine group exhibits greater photostability compared to older photoreactive groups like aryl azides and is efficiently activated by long-wave UV light, typically in the 330-370 nm range. thermofisher.comthermofisher.com This specific wavelength is advantageous as it is less likely to cause significant damage to proteins and other biological molecules. biorxiv.org

Upon absorption of UV light, the diazirine molecule is promoted from its singlet ground state to an excited singlet state. princeton.edu From this excited state, it undergoes an irreversible reaction, extruding a molecule of nitrogen gas (N₂). researchgate.netbiorxiv.org This process results in the formation of a highly reactive carbene intermediate, which is a neutral molecule containing a carbon atom with two unshared valence electrons. princeton.eduacs.orgiris-biotech.deiris-biotech.de This light-induced generation of the carbene is the critical activation step that transforms the inert probe into a reactive crosslinking agent. nih.gov

| Property | Description | Reference |

| Compound | Boc-L-Photo-Lysine | iris-biotech.de |

| Photoreactive Group | Diazirine | iris-biotech.de |

| Activation | UV Light (approx. 350-370 nm) | thermofisher.comiris-biotech.dethermofisher.com |

| Reactive Intermediate | Carbene | princeton.eduacs.org |

| Byproduct | Nitrogen Gas (N₂) | researchgate.netbiorxiv.org |

Non-Specific Reactivity of the Carbene Intermediate with Proximal Residues

The carbene intermediate generated from the photolysis of the diazirine ring is extremely reactive and has a very short lifespan, on the order of nanoseconds to microseconds. biorxiv.org Its high reactivity stems from the electron-deficient nature of the carbene carbon. This transient species does not require a specific functional group for reaction; instead, it can indiscriminately insert into various types of chemical bonds that are in its immediate vicinity. nih.govwhiterose.ac.uk

This includes strong and typically unreactive carbon-hydrogen (C-H) bonds, as well as heteroatom-hydrogen bonds like oxygen-hydrogen (O-H), nitrogen-hydrogen (N-H), and sulfur-hydrogen (S-H). researchgate.netbiorxiv.orgnih.gov Consequently, the carbene can react with virtually any amino acid side chain or the polypeptide backbone of a nearby protein. thermofisher.comacs.org This "universal" or non-specific reactivity is a key advantage of diazirine-based crosslinkers, as it significantly expands the potential for capturing interactions, which is not limited to specific residue types like lysine (B10760008) or cysteine as seen with many traditional chemical crosslinkers. biorxiv.org

Formation of Stable Covalent Bonds for Interaction Stabilization

The insertion of the highly reactive carbene into a neighboring molecule results in the formation of a new, stable covalent bond. researchgate.netthermofisher.comnih.gov This bond permanently and irreversibly links the photo-lysine-containing protein to its binding partner. iris-biotech.deiris-biotech.deiris-biotech.de This process effectively "traps" or "freezes" the interaction, providing a stable snapshot of the molecular complex as it existed at the moment of UV irradiation. princeton.edunih.gov

The ability to form these stable adducts is crucial for the primary application of photo-crosslinking: the identification of transient or weak biomolecular interactions. frontiersin.org By covalently stabilizing the complex, researchers can employ stringent purification and analysis techniques, such as mass spectrometry, to identify the binding partners without losing the interaction during the experimental workflow. frontiersin.org

Investigating Mechanistic Nuances of Photo-Crosslinking Reactions

While the direct formation of a carbene from the diazirine is a primary pathway, recent research has unveiled a more nuanced, two-step mechanism. nih.govpku.edu.cnspringernature.com These studies show that upon UV irradiation, the diazirine ring can first isomerize to form a linear diazo intermediate. researchgate.netnih.govacs.org This diazo species can then be further photolyzed to generate the carbene, or it can participate directly in crosslinking reactions. nih.govpku.edu.cn

This discovery is significant because the diazo intermediate exhibits a different reactivity profile compared to the carbene. pku.edu.cn The diazo compound has been found to preferentially react with buried, polar amino acid residues, particularly the carboxylic acids of glutamic acid and aspartic acid, to form ester linkages. nih.govpku.edu.cnspringernature.comacs.org In contrast, the carbene intermediate is less discriminate, primarily inserting into C-H bonds. nih.govacs.org

This dual-pathway mechanism can be controlled. Research has demonstrated that by carefully tuning the experimental conditions, such as the intensity and duration of the UV light, it is possible to favor one pathway over the other. nih.govspringernature.com For example, specific light conditions can be used to enhance the reaction with polar residues via the diazo intermediate. pku.edu.cnspringernature.com This deeper mechanistic understanding allows for more controlled and potentially more specific crosslinking experiments, transforming what was once seen as a non-specific reaction into a more precise tool for mapping protein structures and interactions. nih.govpku.edu.cn

| Intermediate | Reactivity Profile | Preferred Targets |

| Diazo | Preferential | Buried polar residues (e.g., Aspartic Acid, Glutamic Acid) nih.govpku.edu.cnacs.org |

| Carbene | Non-specific / Indiscriminate | C-H, O-H, N-H bonds (most amino acids) researchgate.netnih.gov |

Applications in the Study of Biomolecular Interactions and Cellular Processes

Elucidation of Protein-Protein Interactions (PPIs)

Protein-protein interactions are fundamental to nearly all cellular processes. However, many of these interactions are transient and of low affinity, making them difficult to study using traditional biochemical methods. nih.govnih.govnih.gov Photo-crosslinking with reagents like Boc-L-Photo-Lysine offers a robust solution by converting weak, non-covalent interactions into stable, covalent linkages, thereby facilitating their capture and identification. rsc.orgcas.cn

A key advantage of using photo-activatable amino acids is the ability to incorporate them at specific sites within a protein of interest. nih.govnih.gov By employing genetic code expansion techniques, such as amber codon suppression, a photo-lysine (B560627) derivative can be inserted at a precise location in a protein's sequence in live mammalian cells. nih.govnih.gov This site-specific placement allows researchers to map the binding interface of a protein complex with high resolution. cas.cn

When the protein is expressed in cells and exposed to UV light, the photo-lysine crosslinks only with proteins or domains that are in close proximity to that specific site. plos.org Subsequent purification of the protein of interest and analysis by mass spectrometry reveals the identity of the crosslinked partners, providing direct evidence of the interaction and pinpointing the region of contact. nih.govcas.cn This approach has been successfully used to study the interactomes of various proteins, including histones, to understand their roles in different cellular contexts. nih.gov The specificity of this method significantly reduces the number of false-positive results that can arise from less targeted approaches. cas.cnplos.org

| Study Focus | Methodology | Key Finding | Reference |

| Histone H3 & H4 Interactomes | Site-specific incorporation of a diazirine-modified lysine (B10760008) (AbK) via amber suppression in living cells, followed by SILAC-based quantitative proteomics. | Identification of known histone chaperones and cell-cycle-specific chromatin binders, demonstrating the ability to profile context-dependent PPIs. | nih.gov |

| Ubiquitin-Like Protein (UBL) Interactions | Genetic code expansion to integrate 4-benzoyl-(L)-phenylalanine (BpF) at specific sites in UBL probes (e.g., ISG15), followed by UV crosslinking and mass spectrometry. | Captured known interactors in a site-selective manner, highlighting the method's high degree of sensitivity and specificity for mapping interaction surfaces. | plos.org |

| PTM-Mediated Interactions | Metabolic incorporation of "photo-lysine" into proteins by native mammalian translation machinery. | Successfully captured and identified proteins that recognize lysine post-translational modifications (PTMs), including 'readers' and 'erasers' of histone modifications. | semanticscholar.orgnih.gov |

While precise mapping is often desired, sometimes a broader search for interaction partners is necessary. For this purpose, photo-lysine derivatives with longer, more flexible linkers have been developed. One such derivative of Nε-benzyloxycarbonyl-L-lysine, containing a diazirinyl group, was shown to enable "wide-range" photo-crosslinking. rsc.orgnih.gov

Once incorporated into a target protein, this photo-crosslinker can react with amino acid residues that are not only in its immediate vicinity but also with those as far as 15 Å away. rsc.orgnih.gov This extended reach increases the probability of capturing interaction partners, even if the photo-activatable group is not perfectly positioned at the binding interface. This capability is particularly useful for initial screening studies to identify a broader range of potential binding partners for a protein of interest.

A significant challenge in proteomics is the detection of interactions that are inherently unstable, such as those that are transient or weak. nih.govcas.cn These "hit-and-run" interactions are crucial for many signaling pathways but are often lost during the stringent washing steps of conventional pull-down assays. plos.orgresearchgate.net Photo-crosslinking provides a powerful mechanism to "trap" these fleeting interactions in living cells. cas.cnresearchgate.net

By converting a transient, non-covalent association into a stable covalent bond upon UV irradiation, photo-lysine ensures that the interacting complex can withstand harsh purification conditions. rsc.orgplos.org This allows for the confident identification of bona fide, direct interactors that might otherwise be missed. This strategy has been instrumental in studying the dynamic interactions of histone proteins and identifying the "readers" and "erasers" of post-translational modifications (PTMs), which are often characterized by their transient nature. semanticscholar.orgnih.govresearchgate.net

Many proteins function as part of larger oligomeric complexes, such as dimers or trimers. Photo-crosslinking with site-specifically incorporated photo-lysine derivatives can be used to probe the structure and stoichiometry of these complexes. iris-biotech.desumitbiomedical.com For instance, by incorporating the photo-amino acid at the interface between two subunits of a suspected dimer, researchers can induce a covalent crosslink upon UV exposure, confirming the dimeric state of the protein within a cellular environment. sumitbiomedical.com This method was used to reveal the dimeric structure of cyclooxygenase-2 in intact cells. iris-biotech.de Furthermore, it has been applied to capture phospho-dependent protein oligomerization, demonstrating its utility in studying how post-translational modifications can regulate protein assembly. iris-biotech.de

Characterization of Protein-Ligand and Protein-Small Molecule Interactions

Understanding how proteins interact with small molecules and other ligands is fundamental to cell biology and drug discovery. scitechdaily.comnih.gov Photo-lysine and related compounds serve as photoaffinity labeling reagents to identify the binding partners of a given ligand or to map the ligand-binding site on a target protein. nih.govnih.gov

Identifying the cellular targets of a drug or bioactive small molecule is a critical step in understanding its mechanism of action and potential off-target effects. rsc.orgnih.gov Photoaffinity probes based on diazirine-containing amino acids are valuable tools for this purpose. iris-biotech.desumitbiomedical.com In a typical experiment, a photo-reactive diazirine group is attached to the drug molecule of interest. This probe is then introduced to cells or cell lysates. Upon binding to its protein targets, UV irradiation is used to create a covalent link between the drug and the protein. The covalently-linked proteins can then be isolated and identified using proteomic techniques. iris-biotech.de This approach has been used to profile the potential cellular targets of kinase inhibitors like dasatinib (B193332) and staurosporine, providing insights into their broader biological activities. iris-biotech.deiris-biotech.de

| Research Goal | Probe Used | System Studied | Outcome | Reference |

| Target profiling of Dasatinib | Affinity-based probe with photo-activatable group | Cell-based proteome | Identification of potential cellular targets of the drug. | iris-biotech.deiris-biotech.de |

| Target profiling of Staurosporine | Clickable, cell-permeable probe with photo-activatable group | Proteome analysis | Revealed potential cellular targets of the kinase inhibitor. | iris-biotech.deiris-biotech.de |

| Discovery of off-target interactions | Ligands modified with photo-reactive functional groups | In situ analysis | Enables the discovery of unintended binding partners, aiding in understanding drug side effects. | nih.gov |

Probing Receptor-Ligand Binding Interfaces

Determining the precise contact points between a receptor and its ligand is fundamental to understanding signal transduction and is critical for rational drug design. Photo-cross-linking with unnatural amino acids offers a robust method to map these interfaces in a native membrane environment. nih.govnih.gov While many studies have utilized photo-activatable amino acids like p-benzoyl-L-phenylalanine (Bpa) or p-azido-L-phenylalanine (Azi) incorporated into the receptor, photo-lysine can be used within peptide ligands to identify receptor binding sites. nih.govresearchgate.netresearchgate.net

The strategy involves synthesizing a ligand analog where a specific amino acid is replaced with this compound. This modified ligand is then incubated with cells expressing the target receptor. Upon UV irradiation, the diazirine group on the photo-lysine generates a highly reactive carbene that covalently bonds with nearby amino acid residues of the receptor. iris-biotech.de Subsequent purification of the cross-linked complex and analysis by mass spectrometry allows for the precise identification of the amino acid residues at the binding interface. nih.gov This approach has been successfully applied to map the binding interfaces of various G protein-coupled receptors (GPCRs), providing structural insights that are often difficult to obtain through traditional methods like X-ray crystallography, especially for flexible or membrane-embedded proteins. nih.govnih.gov

Analysis of Protein-Post-Translational Modification (PTM) Mediated Interactions

Post-translational modifications (PTMs) of proteins, particularly on lysine residues, are key regulatory events in virtually all cellular processes. nih.gov These modifications create docking sites for other proteins, often referred to as "readers," which recognize and bind to specific PTMs. The addition and removal of these marks are catalyzed by "writer" and "eraser" enzymes, respectively. rsc.orgnih.govresearchgate.net Interactions involving PTMs are frequently transient and of low affinity, making them challenging to study with conventional methods like co-immunoprecipitation. nih.gov

This compound has proven invaluable in the identification of proteins that interact with specific lysine PTMs. nih.govsemanticscholar.orghku.hk One powerful strategy, known as CLASPI (cross-linking-assisted and SILAC-based protein identification), utilizes synthetic peptides that mimic a specific PTM-containing region of a protein, such as a modified histone tail. nih.govnih.gov A photo-reactive amino acid like photo-lysine or a benzophenone (B1666685) derivative is incorporated into this "bait" peptide near the PTM site. rsc.orgnih.gov

When these probes are incubated with cell lysates and exposed to UV light, they covalently capture interacting "reader" or "eraser" proteins. rsc.orgnih.gov The cross-linked complexes can then be enriched and identified using mass spectrometry. This approach has successfully identified novel readers for various histone modifications. researchgate.net Furthermore, by converting weak and transient enzyme-substrate interactions into stable covalent bonds, this method has been instrumental in systematically profiling the "erasers" of protein PTMs, such as histone deacetylases and decrotonylases. rsc.orgnih.gov Diazirine-based probes, like those derived from photo-lysine, have demonstrated higher photo-cross-linking efficiency and specificity compared to benzophenone-based probes in some systems. rsc.org

Examples of PTM Interacting Proteins Identified Using Photo-Cross-Linking

| PTM Target | Interactor Type | Proteins Identified/Studied | Methodological Approach |

|---|---|---|---|

| Histone Lysine Methylation (e.g., H3K4me3) | Reader | ING2, MSH6, DPF2, RBBP4/7 | Photo-lysine/diazirine-containing peptide probes used as bait to capture binding proteins from cell extracts. rsc.orgresearchgate.net |

| Histone Lysine Acetylation | Eraser | Histone Deacetylases (HDACs) | Diazirine-based probes used to capture enzymes that remove acetylation marks. rsc.org |

| Histone Lysine Crotonylation (Kcr) | Eraser | Sirt1, Sirt2, Sirt3 | CLASPI approach with benzophenone-containing H3K4Cr peptide probe to profile eraser enzymes. nih.gov |

| General Lysine PTMs | Readers/Erasers | Various histone modification readers and erasers | Metabolic incorporation of photo-lysine into cellular proteins to capture PTM-mediated interactions in vivo. nih.govsemanticscholar.org |

The dynamic interaction between proteins and chromatin is central to gene regulation, DNA replication, and repair. researchgate.net Photo-lysine provides a robust method for identifying histone- and chromatin-binding proteins directly within their native context. medchemexpress.com By growing cells in a medium where natural lysine is replaced with photo-lysine, the photo-reactive analog is metabolically incorporated throughout the proteome, including into histones. researchgate.net

Subsequent UV irradiation of these cells covalently cross-links histones to their direct and transient binding partners. researchgate.net Following cell lysis, chromatin can be isolated, and the cross-linked proteins can be identified by mass spectrometry. This in-cell labeling approach has enabled the proteome-wide profiling of chromatin-binding proteins, capturing interactions that are often lost during traditional biochemical purification schemes. researchgate.net For example, this method has been used to successfully capture the heterodimer of Ku70 and Ku80, proteins known to associate with DNA and chromatin. medchemexpress.com

Investigations of Protein-Nucleic Acid Interactions

The photo-cross-linking approach is broadly applicable to the study of various biomolecular interactions, including those between proteins and nucleic acids (DNA and RNA). researchgate.net The highly reactive carbene generated from the diazirine group of photo-lysine upon UV activation can react with nearby nucleic acid bases and the sugar-phosphate backbone, in addition to amino acid side chains. nih.govbiorxiv.org

To map protein-DNA interactions, photo-lysine can be incorporated into a DNA-binding protein of interest, often through genetic code expansion techniques. nih.gov Upon UV irradiation in the presence of target DNA, a covalent link is formed, allowing for the precise identification of the DNA sequence in direct contact with the protein. Conversely, heterobifunctional cross-linkers containing a diazirine and a DNA-intercalating group can be used to cross-link DNA to nearby proteins, including histones, within chromatin. nih.gov Similarly, for studying protein-RNA interactions, photo-lysine can be metabolically incorporated into the cellular proteome. Cross-linking in live cells captures RNA-binding proteins, which can then be identified after purification of the RNA-protein complexes. biorxiv.org This provides a snapshot of the cellular RNP landscape.

Functional Regulation and Mechanistic Investigations in Vivo

A key advantage of this compound is its utility for in vivo studies. The native mammalian translation machinery can readily incorporate photo-lysine into newly synthesized proteins when it is supplied in the cell culture medium, making it a powerful tool for probing protein-protein interactions in living cells. nih.govsemanticscholar.orgnih.gov This metabolic labeling approach allows for the global capture of interaction networks under physiologically relevant conditions. semanticscholar.org

The temporal control afforded by photo-activation is a significant benefit; cross-linking can be initiated at a specific time point by UV irradiation, allowing researchers to study how protein interaction networks change in response to stimuli or throughout a biological process, such as the cell cycle. iris-biotech.denih.gov For instance, UV irradiation of cells metabolically labeled with photo-lysine has been shown to induce robust cross-linking of chaperone proteins like HSP90β and HSP60, demonstrating its efficacy in capturing stable and transient interactions within the cellular milieu. medchemexpress.com By combining in vivo cross-linking with quantitative proteomics techniques like SILAC, it is possible to profile context-dependent interactions, providing mechanistic insights into how cellular processes are regulated. nih.govresearchgate.net

Methodological Frameworks for Photo Crosslinking Studies

Genetic Code Expansion for Site-Specific Protein Incorporation

The introduction of Boc-L-Photo-Lysine at a specific site within a protein of interest is achieved through the powerful technique of genetic code expansion. This technology relies on the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to recognize a nonsense codon, typically the amber stop codon (UAG), and insert the UAA instead of terminating translation. frontiersin.orgbitesizebio.com

Pyrrolysyl-tRNA Synthetase (PylRS) and tRNA Pair Engineering

The Pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) from archaea like Methanosarcina mazei and Methanosarcina barkeri are widely used for genetic code expansion in both prokaryotic and eukaryotic cells. acs.orgportlandpress.com This pair is naturally orthogonal in many host organisms, meaning it does not interfere with the host's own tRNA and synthetases. acs.orggoogle.com The wild-type PylRS can recognize and charge its tRNAPyl with certain lysine (B10760008) derivatives, including Nε-tert-butyloxycarbonyl-L-lysine (Boc-lysine), a structural analog of this compound. researchgate.netproteopedia.orggoogle.com

Researchers have successfully engineered PylRS variants to improve their efficiency and expand their substrate scope to include a variety of UAAs, including those with photo-crosslinking capabilities. google.comnih.gov These engineered PylRS enzymes, often with only a few mutations, can efficiently incorporate photo-reactive amino acids like this compound into proteins in mammalian cells. portlandpress.com For instance, a PylRS variant was developed to be specific for Nε-benzyloxycarbonyl-L-lysine, a bulky, non-natural lysine derivative, demonstrating the adaptability of the PylRS system. researchgate.net The tRNAPyl naturally recognizes the UAG (amber) stop codon, eliminating the need for its re-engineering. portlandpress.com

The following table summarizes key PylRS systems used for incorporating lysine derivatives:

| Synthetase System | Organism of Origin | Key Features |

| M. mazei PylRS/tRNAPyl | Methanosarcina mazei | Wild-type pair facilitates efficient incorporation of Boc-lysine. researchgate.net |

| M. barkeri PylRS/tRNAPyl | Methanosarcina barkeri | Widely used and engineered for diverse UAA incorporation. portlandpress.com |

| C. alvus PylRS/tRNAPyl | Candidatus Methanomethylophilus alvus | A single-domain enzyme showing improved efficiency for incorporating various lysine derivatives. nih.gov |

Amber Suppression Techniques for Unnatural Amino Acid Integration

Amber suppression is the most common technique used for the site-specific incorporation of UAAs. frontiersin.orgbitesizebio.com This method repurposes the amber stop codon (UAG) to encode for the UAA. nih.gov A gene of interest is mutated to contain a UAG codon at the desired position for UAA insertion. nih.gov When this modified gene is expressed in a host cell that also expresses the orthogonal PylRS/tRNAPylCUA pair and is supplied with this compound, the ribosome reads through the UAG codon and incorporates the photo-amino acid into the growing polypeptide chain. frontiersin.orgbitesizebio.com

A significant challenge in amber suppression is the competition between the UAA-charged tRNAPylCUA and the host's release factor 1 (RF1), which recognizes the UAG codon and terminates translation. frontiersin.org This competition can lead to truncated, non-functional proteins and lower yields of the full-length, UAA-containing protein. frontiersin.org

Optimization of UAA Incorporation Efficiency in Cellular Systems

Several strategies have been developed to enhance the efficiency of UAA incorporation in cellular systems, particularly in mammalian cells where efficiency is often lower than in prokaryotes. nih.govplos.org These optimization strategies are crucial for producing sufficient quantities of the photo-crosslinkable protein for subsequent analysis.

Key optimization strategies include:

Increasing tRNA Levels: The concentration of the orthogonal tRNA can be a limiting factor. acs.org Using expression vectors with multiple copies of the tRNA gene, often under the control of strong promoters like the U6 promoter, can significantly increase tRNA levels and improve suppression efficiency. researchgate.netacs.orgnih.gov

Engineering Release Factor 1 (eRF1): In eukaryotes, a single release factor, eRF1, recognizes all three stop codons. acs.org Engineering eRF1 to reduce its affinity for the UAG codon can dramatically increase UAA incorporation efficiency without affecting the termination at other stop codons. acs.orggoogle.com Combining optimized tRNA expression with engineered eRF1 has been shown to increase the yield of UAA-containing proteins by 17- to 20-fold. google.com

Optimizing Expression Systems: The choice of expression vector and delivery method can impact efficiency. Baculovirus vectors have been developed for efficient delivery of the UAA incorporation machinery into a wide range of mammalian cells. pnas.org Additionally, optimizing the concentration of the UAA in the cell culture medium is important. nih.gov The use of methylester forms of UAAs has also been shown to enhance cellular uptake and improve the yields of UAA-incorporated proteins. nih.gov

Systematic tRNA Engineering: Rational design and directed evolution approaches have been used to engineer the tRNA itself to improve its interaction with the ribosome and elongation factors, further boosting incorporation efficiency. frontiersin.org

The following table outlines research findings on optimizing UAA incorporation:

| Optimization Strategy | Key Finding |

| Increased tRNA gene copy number | Enhances UAA incorporation by increasing the availability of the suppressor tRNA. nih.gov |

| Engineered eRF1 variants | Substantially increases UAA incorporation at UAG codons without affecting other stop codons. acs.org |

| Optimized PylRS/tRNA expression vectors | Can increase incorporation efficiency from 5% to 85% for some amino acids. acs.org |

| Use of methylester-capped UAAs | Improved yields of UAA-incorporated proteins by 2-5 folds. nih.gov |

Integration with Mass Spectrometry (MS)-Based Proteomics

Following the successful incorporation of this compound and photo-crosslinking, mass spectrometry (MS)-based proteomics is the primary method for identifying the crosslinked proteins and the specific sites of interaction.

Identification of Crosslinked Peptides and Proteins

After photo-irradiation, cells are lysed, and the protein of interest, now covalently linked to its binding partners, is purified, typically via an affinity tag. The purified protein complexes are then digested into smaller peptides, usually with trypsin. nih.gov The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

The identification of crosslinked peptides presents a significant bioinformatic challenge. biorxiv.orgnih.gov Specialized software is required to search the MS/MS data for spectra that correspond to two different peptides linked together. These "crosslinked peptides" provide direct evidence of a protein-protein interaction and can pinpoint the region of contact. mpg.de The development of MS-cleavable crosslinkers has helped to simplify the identification of crosslinked peptides. biorxiv.orgnih.gov

Quantitative Proteomics Approaches (e.g., SILAC) for Interaction Profiling

To distinguish true interaction partners from non-specific background proteins, quantitative proteomics methods are often employed. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for this purpose. nih.govacs.org

In a typical SILAC experiment for photo-crosslinking, two populations of cells are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids, such as arginine and lysine. nih.gov One population is subjected to UV irradiation to induce crosslinking, while the other serves as a negative control. nih.govresearchgate.net The two cell populations are then mixed, the protein of interest is purified, and the sample is analyzed by MS. nih.gov

True interaction partners that are covalently crosslinked to the bait protein will be significantly enriched in the UV-treated sample, resulting in a high heavy-to-light (or light-to-heavy, depending on the experimental design) ratio in the MS data. nih.govresearchgate.net This allows for the confident identification of specific interaction partners. The SILAC approach has been successfully used to identify the interacting partners of various proteins after site-specific photo-crosslinking. nih.govmendeley.com

The following table summarizes the key steps in a SILAC-based photo-crosslinking experiment:

| Step | Description |

| 1. Cell Culture | Two cell populations are cultured in "light" and "heavy" SILAC media. nih.gov |

| 2. Transfection & UAA Incorporation | Cells are transfected with plasmids for the bait protein (with UAG codon) and the PylRS/tRNAPyl pair, and supplemented with this compound. |

| 3. Photo-Crosslinking | One cell population is exposed to UV light to induce crosslinking. nih.gov |

| 4. Sample Preparation | Light and heavy cell lysates are mixed, and the bait protein is affinity purified. nih.gov |

| 5. Mass Spectrometry | The purified sample is digested and analyzed by LC-MS/MS. nih.gov |

| 6. Data Analysis | SILAC ratios are calculated to identify proteins significantly enriched in the crosslinked sample. nih.gov |

Challenges and Strategies for Crosslink Identification and Analysis

The use of photo-crosslinkers like this compound, which contains a diazirine moiety, presents a powerful method for capturing protein-protein interactions (PPIs) in their native cellular environment. researchgate.netiris-biotech.de However, the identification and analysis of the resulting crosslinked products are fraught with challenges. Upon photoactivation, the diazirine group forms a highly reactive carbene intermediate that can non-selectively form covalent bonds with proximal molecules, a feature that complicates subsequent analysis. cas.cnacs.orgresearchgate.net

A primary challenge is the low efficiency and yield of photo-crosslinking, which often results in a low abundance of the desired crosslinked peptides within a complex biological sample. biorxiv.orgnih.govportlandpress.comacs.org The high reactivity of the carbene intermediate can also lead to quenching reactions with the solvent, further reducing the yield. biorxiv.orgnih.gov This non-specific reactivity, while advantageous for capturing interactions with any amino acid residue, generates a high degree of heterogeneity in the crosslinked products, complicating their identification by mass spectrometry (MS). cas.cnacs.org Consequently, this leads to large and complex search spaces for data analysis and a high potential for false-positive identifications. researchgate.netportlandpress.comacs.org A significant hurdle is the difficulty in deciphering the specific crosslinked peptides, which is crucial for mapping the precise interaction interfaces. researchgate.net

To overcome these obstacles, researchers have developed several strategic approaches. A major advancement is the design of MS-cleavable crosslinkers. acs.org These linkers contain a labile bond that can be fragmented within the mass spectrometer, generating unique signature ions that simplify the identification of crosslinked peptides from complex spectra. biorxiv.orgnih.gov Combining photo-crosslinking with stable isotope labeling by amino acids in cell culture (SILAC) is another powerful strategy. nih.gov SILAC-based quantitative proteomics allows for the precise differentiation of true interaction partners from non-specific background contaminants, thereby increasing confidence in the identified hits. nih.gov

| Challenge | Description | Mitigation Strategy |

|---|---|---|

| Low Crosslinking Yield | The efficiency of covalent bond formation is often low, resulting in a small quantity of crosslinked product. biorxiv.orgnih.gov | Enrichment techniques (e.g., affinity purification, SEC, SCX). nih.govthermofisher.com |

| Non-Selective Reactivity | The highly reactive carbene intermediate can react with any nearby molecule, complicating MS analysis. cas.cnacs.org | Use of residue-selective photo-crosslinkers and development of advanced data analysis software. cas.cnacs.org |

| High False-Positive Rate | Distinguishing genuine interactors from non-specific background proteins is difficult. researchgate.netcas.cn | Quantitative proteomics (e.g., SILAC) to differentiate specific binders from contaminants. nih.gov |

| Complex Data Analysis | Identifying the crosslinked peptide pairs from complex MS/MS spectra is computationally intensive. portlandpress.com | MS-cleavable crosslinkers and specialized software (e.g., pLink2). biorxiv.orgnih.govacs.org |

| Low Abundance of Crosslinked Peptides | Crosslinked species are often a minor component in a complex mixture of unmodified peptides. pnas.orgfrontiersin.org | Affinity enrichment using bioorthogonal handles and fractionation methods. nih.govfrontiersin.org |

Applications in Affinity-Based Probe Design and Chemical Enrichment

This compound is a key building block in the design of affinity-based probes for chemical biology and proteomics. iris-biotech.denih.gov These probes are engineered to identify and isolate specific protein binding partners from complex biological mixtures. A typical probe designed with a photo-lysine (B560627) derivative incorporates three essential components: a photoreactive group (the diazirine), a bioorthogonal handle for enrichment, and a recognition element or ligand that directs the probe to a specific protein or class of proteins. acs.orghku.hkrsc.org The small size of the diazirine group is a significant advantage, as it minimizes steric hindrance and is less likely to interfere with the natural interaction being studied. iris-biotech.denih.gov To further reduce the potential for steric perturbation and simplify synthesis, "minimalist" tags have been developed that combine the photoreactive group and the bioorthogonal handle into a single compact unit. acs.orgnih.govrsc.org

Once the probe has been introduced into a biological system and has bound to its target, UV irradiation activates the diazirine on the this compound component. researchgate.net This generates the reactive carbene, which forms a stable, covalent bond with the target protein, thus capturing the interaction. nih.gov The next critical step is the chemical enrichment of these covalently labeled proteins, which are often present in very low abundance. pnas.orghku.hk

This enrichment is facilitated by the bioorthogonal handle, which is typically an alkyne or an azide (B81097) group. austinpublishinggroup.com This handle does not react with native biological molecules but can be specifically targeted in a subsequent step. pnas.org The most common strategy is the use of "click chemistry," where the alkyne handle on the crosslinked protein is reacted with an azide-functionalized affinity tag, most commonly biotin (B1667282). nih.govfrontiersin.orgnih.gov The strong and highly specific interaction between biotin and avidin (B1170675) (or streptavidin) is then exploited for affinity purification. austinpublishinggroup.com The entire protein complex, now tagged with biotin, can be captured on streptavidin-coated beads, effectively isolating it from the rest of the proteome. tum.de This enrichment process is crucial for increasing the concentration of the target protein to a level detectable by mass spectrometry. nih.govfrontiersin.org To improve the elution of captured proteins and reduce background from endogenously biotinylated proteins, cleavable linkers are sometimes incorporated between the bioorthogonal handle and the biotin tag, allowing for the release of the target under mild conditions. tum.de

| Probe Component | Function | Example Moiety |

|---|---|---|

| Photoreactive Group | Forms a covalent bond with the target protein upon UV activation. nih.gov | Diazirine (from Photo-Lysine). iris-biotech.de |

| Bioorthogonal Handle | Enables specific chemical modification for enrichment or visualization. austinpublishinggroup.com | Alkyne or Azide. rsc.org |

| Recognition Element | Directs the probe to a specific target protein or protein family. | Small molecule ligand, peptide, etc. |

| Affinity Tag (added post-crosslinking) | Used for purification and enrichment of the probe-protein complex. nih.gov | Biotin (via click chemistry). frontiersin.org |

Bioorthogonal Chemical Strategies for Downstream Applications

Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within a living system without interfering with or being perturbed by the native biochemical processes. wikipedia.org These reactions are characterized by high selectivity, rapid kinetics, and biocompatibility of the reactants and products. wikipedia.org The concept is central to the utility of probes derived from this compound, enabling the specific detection and analysis of crosslinked proteins after the initial photoactivation step. hku.hkeuropa.eu

The most widely employed bioorthogonal reactions in this context involve the coupling of an azide and an alkyne. rsc.org Probes containing a photo-lysine derivative are frequently synthesized with a terminal alkyne as the bioorthogonal handle. hku.hknih.gov After photo-crosslinking captures a protein interaction, this alkyne handle is available for a highly specific ligation reaction with a probe molecule containing a complementary azide group. This secondary probe can be a fluorophore for imaging applications or an affinity tag like biotin for enrichment and subsequent proteomic analysis. nih.gov

Several key bioorthogonal reactions are utilized for these downstream applications:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often referred to as "click chemistry," this is a highly efficient and popular reaction for conjugating azides and terminal alkynes. nih.govresearchgate.net While effective, the copper catalyst can be toxic to cells, often limiting its application to fixed cells or cell lysates.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cytotoxicity of copper, SPAAC or "copper-free click chemistry" was developed. wikipedia.org This reaction uses a strained cyclooctyne, which reacts rapidly with an azide without the need for a catalyst, making it suitable for applications in living cells. nih.gov

Inverse Electron-Demand Diels-Alder (iEDDA) Reaction: This is an extremely fast bioorthogonal reaction between a tetrazine and a strained alkene (like a trans-cyclooctene) or alkyne. wikipedia.orgnih.gov Its rapid kinetics allow for labeling at very low concentrations. wikipedia.org

These bioorthogonal strategies provide a versatile toolkit for the analysis of proteins captured by photo-crosslinking. By conjugating a fluorescent dye to the crosslinked protein via a bioorthogonal reaction, researchers can visualize its localization within the cell using fluorescence microscopy. nih.gov Alternatively, conjugating an affinity tag like biotin allows for the stringent purification of the crosslinked complex, which can then be digested and analyzed by mass spectrometry to identify both the protein of interest and its interaction partners. researchgate.net The orthogonality of these reactions also allows for multiplexed experiments, where different interactions can be labeled and tracked simultaneously using distinct bioorthogonal pairs. researchgate.netnih.gov

| Bioorthogonal Reaction | Reactants | Key Features | Primary Application Context |

|---|---|---|---|

| CuAAC ("Click Chemistry") | Terminal Alkyne + Azide | High efficiency, requires copper catalyst. researchgate.net | In vitro, cell lysates, fixed cells. nih.gov |

| SPAAC ("Copper-Free Click") | Strained Alkyne (e.g., cyclooctyne) + Azide | No catalyst required, biocompatible. wikipedia.org | Live cells and organisms. nih.gov |

| iEDDA | Tetrazine + Strained Alkene/Alkyne | Extremely fast reaction kinetics. wikipedia.org | Live cell imaging, labeling at low concentrations. nih.gov |

| Staudinger Ligation | Azide + Phosphine | One of the first developed bioorthogonal reactions. wikipedia.org | Labeling biomolecules in living systems. researchgate.net |

Advanced Research Directions and Future Prospects

Development of Next-Generation Photo-Lysine (B560627) Derivatives with Enhanced Properties

The evolution from the foundational Boc-L-Photo-Lysine is driving towards the creation of new derivatives with superior characteristics. The primary goals are to enhance reaction efficiency, introduce selectivity for specific amino acid residues, and improve the detection of cross-linked products.

Initial photo-crosslinkers like those based on diazirines react non-selectively with any proximal residue upon photoactivation. xianglilab.comresearchgate.net While powerful, this non-selectivity can complicate mass spectrometry (MS) analysis and lead to the identification of false-positive interactions. cas.cncas.cn To address this, researchers are developing "residue-selective" photo-crosslinkers. A notable example is the o-nitrobenzyl alcohol-derived lysine (B10760008) (o-NBAK), which, upon UV activation, is converted into an arylnitroso intermediate that selectively reacts with lysine residues. researchgate.netnih.gov This specificity yields predictable cross-linked peptides, simplifying MS analysis and increasing the accuracy of interaction mapping. cas.cncas.cnresearchgate.net

Another area of development focuses on improving the identification of cross-linked peptides from complex biological samples. This has led to the design of heterobifunctional and trifunctional cross-linkers. For instance, alkynyl-succinimidyl-diazirine (ASD) is a photo-cross-linker that contains not only a diazirine for photo-crosslinking but also an N-hydroxysuccinimide (NHS) ester to target lysine residues and a click-enrichable alkyne group. acs.org The alkyne handle allows for the attachment of a biotin (B1667282) tag via click chemistry, enabling the enrichment of cross-linked peptides through streptavidin purification, which significantly improves their identification by MS. acs.org Furthermore, to extend the spatial range for detecting interactions, derivatives like Nε-[((4-(3-(trifluoromethyl)-3H-diazirin-3-yl)-benzyl)oxy)carbonyl]-L-lysine (TmdZLys) have been created with a longer spacer arm of 15 Å. nih.gov

| Derivative Name | Key Feature(s) | Advantage(s) | Reference(s) |

|---|---|---|---|

| o-nitrobenzyl alcohol-derived lysine (o-NBAK) | Residue-selective (Lysine) | Reduces complexity of MS analysis, increases accuracy of interaction mapping. | researchgate.net, nih.gov |

| Alkynyl-succinimidyl-diazirine (ASD) | Heterobifunctional (Diazirine, NHS-ester), Enrichable (Alkyne) | Complements lysine-targeting cross-linkers and improves identification coverage via enrichment. | acs.org |

| Nε-[((4-(3-(trifluoromethyl)-3H-diazirin-3-yl)-benzyl)oxy)carbonyl]-L-lysine (TmdZLys) | Extended spacer arm (~15 Å) | Expands the spatial range for detecting protein interactions. | nih.gov |

Expanding the Scope of Genetically Encoded Photo-Crosslinkers

The genetic encoding of unnatural amino acids (Uaas) is a cornerstone of modern chemical biology, allowing for the site-specific incorporation of photo-crosslinkers into proteins within living cells. researchgate.net The pioneering use of pyrrolysyl-tRNA synthetase/tRNA pairs has been widely adopted and continues to be evolved to expand the repertoire of Uaas that can be incorporated. cam.ac.uk This technology moves beyond simply introducing photo-reactive lysine analogs, aiming to create a diverse toolkit of photo-crosslinkers with varied properties.

A significant advancement is the development of Uaas that react with a broader range of amino acid residues upon activation. For example, the genetically encoded Uaa (2R)-2-amino-3-fluoro-3-(4-((2-nitrobenzyl)oxy) phenyl) propanoic acid (FnbY) generates a reactive quinone methide (QM) upon photoactivation. escholarship.org This QM intermediate can selectively react with nine different nucleophilic residues (Cys, Lys, His, Tyr, Trp, Met, Arg, Asn, and Gln), dramatically expanding the potential for covalent targeting in vivo. escholarship.org The QM intermediate also has a longer half-life than the carbene or nitrene species generated from conventional diazirine or aryl azide (B81097) cross-linkers, which can lead to higher crosslinking efficiency. escholarship.org

The goal is to move beyond non-selective cross-linking to develop a portfolio of residue-selective photo-cross-linkers that can be genetically encoded. cas.cncas.cn This expansion will provide researchers with powerful tools to probe a wider variety of protein interactions and biological processes with greater specificity and control. cas.cnescholarship.org

| Genetically Encoded Uaa | Reactive Intermediate | Target Residues | Key Advantage | Reference(s) |

|---|---|---|---|---|

| Photo-Lysine (e.g., this compound) | Carbene | Non-selective (any proximal C-H, O-H, X-H bond) | Captures interactions involving lysine-binding pockets. | xianglilab.com, iris-biotech.de |

| p-Azido-L-phenylalanine (Azi) | Nitrene | Non-selective | Systematically maps protein surfaces and ligand binding pockets. | jove.com |

| (2R)-2-amino-3-fluoro-3-(4-((2-nitrobenzyl)oxy) phenyl) propanoic acid (FnbY) | Quinone Methide (QM) | Selective for 9 nucleophilic residues | Expands covalent targeting; higher crosslinking efficiency. | escholarship.org |

| o-nitrobenzyl alcohol-derived lysine (o-NBAK) | Arylnitroso | Selective for Lysine | Provides predictable cross-linked peptides for easier MS analysis. | researchgate.net, nih.gov |

Integration with Advanced Imaging Modalities for Spatiotemporal Resolution

Combining the genetic encoding of photo-crosslinking Uaas with advanced imaging techniques offers a powerful approach to study the structural dynamics of proteins in living cells. jove.com The development of novel Uaas suitable for ultrafast, catalyst-free bioorthogonal chemistry has enabled the installation of next-generation fluorophores for super-resolution imaging directly on live cells. jove.com

This integration allows researchers to first visualize the dynamic processes of protein assembly and movement using methods like structured illumination microscopy (SIM) and then use photo-crosslinking to capture the detailed organization of these complexes at a specific moment in time. plos.org For instance, by systematically incorporating a photo-crosslinking Uaa throughout the surface of a G-protein coupled receptor (GPCR), researchers can map the binding sites of ligands directly in the live cell environment. jove.com This approach provides information on fully post-translationally modified receptors in their physiological setting, complementing data from traditional in vitro structural biology. jove.com The future of this integrated approach promises to unveil the topologies of protein interactions with ligands and other proteins and to study their structural dynamics with high spatiotemporal resolution. cam.ac.ukjove.com

Elucidating Complex Biological Networks Through Proteome-Wide Crosslinking

Cross-linking mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions on a proteome-wide scale with residue-level resolution. acs.orgresearchgate.net However, applying photo-crosslinkers to proteome-wide studies has been challenging because their high reactivity and non-selectivity generate highly complex samples that are difficult to analyze. acs.orgacs.org

Recent progress is being made through the development of novel heterobifunctional photo-cross-linkers that are both cell-permeable and MS-cleavable. acs.orgresearchgate.netnih.gov MS-cleavable linkers are designed to fragment in the mass spectrometer in a predictable way, which simplifies the identification of the cross-linked peptides. researchgate.net Researchers have demonstrated the feasibility of proteome-wide photo-crosslinking in E. coli cells using diazirine-based, MS-cleavable cross-linkers. acs.orgresearchgate.net One study successfully used a photo-cross-linker with an enrichable alkyne group to identify 14,066 lysine-X cross-linked site pairs from 2,784 proteins in a membrane proteome-wide analysis. acs.org These advancements are paving the way for the detection of protein "quinary" interaction networks—the transient and dynamic interactions that occur within the crowded cellular environment—at residue-level resolution. acs.orgresearchgate.net

Applications in Enzyme-Substrate and Other Elusive Interaction Capture

A significant challenge in biology is the identification of transient and weak protein-protein interactions, such as those between enzymes and their substrates. cas.cncas.cn Traditional methods often fail to capture these fleeting interactions. Genetically encoded photo-crosslinkers provide a robust solution to this problem. xianglilab.comresearchgate.net

The development of residue-selective photo-crosslinkers has been particularly impactful in this area. cas.cncas.cnresearchgate.net By genetically incorporating a lysine-selective photo-crosslinker like o-NBAK into or near the catalytic pocket of an enzyme, researchers can capture the proximal lysine residue on the interacting substrate upon UV activation. researchgate.netnih.gov This strategy not only captures the elusive enzyme-substrate interaction but also directly validates the specific site of post-translational modification (PTM) on the substrate. cas.cncas.cnresearchgate.net This approach has been successfully used to expand the known substrate profiles of both bacterial and mammalian lysine acylation enzymes, leading to the discovery of new, functionally important substrates and modification sites. nih.gov This methodology provides a high degree of specificity and accuracy, helping to exclude false-positive substrates and providing direct evidence of the PTM site, which is crucial for understanding signaling pathways and enzyme function. cas.cncas.cnnih.gov

Q & A

Basic Research Questions

Q. How can Boc-L-Photo-Lysine be synthesized and characterized with high reproducibility in academic labs?

- Methodological Answer : Synthesis typically involves protecting the ε-amino group of L-lysine with a tert-butoxycarbonyl (Boc) group, followed by selective modification of the α-amino group with a photo-responsive moiety (e.g., diazirine or nitrobenzyl derivatives). Characterization requires:

- Purity validation : Use HPLC (>97% purity) and NMR (δ 1.44 ppm for Boc protons) .

- Structural confirmation : Mass spectrometry (MS) for molecular weight verification (e.g., C₁₁H₂₂N₂O₄, MW 246.30) .

- Photoreactivity testing : UV-Vis spectroscopy to confirm photo-cleavage efficiency at specific wavelengths (e.g., 365 nm) .

Q. What experimental protocols are critical for maintaining this compound stability during photochemical studies?

- Methodological Answer :

- Light exposure control : Use calibrated light sources (e.g., LED arrays) with irradiance meters to standardize activation .

- Solvent selection : Avoid protic solvents (e.g., water, alcohols) that may destabilize the Boc group; use anhydrous DMF or acetonitrile .

- Degradation monitoring : Track byproducts via TLC or LC-MS post-irradiation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s photo-responsive behavior across different experimental setups?

- Methodological Answer :

- Variable isolation : Systematically test factors like solvent polarity, light intensity, and pH to identify confounding variables .

- Cross-validation : Compare results with alternative techniques (e.g., SECM for surface reactivity vs. bulk solution UV-Vis) .

- Data normalization : Use internal standards (e.g., ferrocene for electrochemical studies) to account for instrumental variability .

Q. What advanced strategies optimize this compound’s incorporation into peptide chains without side reactions?

- Methodological Answer :

- Solid-phase peptide synthesis (SPPS) : Use Fmoc/t-Bu chemistry, with this compound added during resin coupling. Monitor coupling efficiency via Kaiser test .

- Side-chain protection : Employ orthogonal protecting groups (e.g., Alloc for ε-amino) to prevent undesired modifications .

- Post-synthesis analysis : Use MALDI-TOF MS to confirm peptide integrity post-photolysis .

Q. How can researchers validate the specificity of this compound in crosslinking protein-protein interactions?

- Methodological Answer :

- Negative controls : Include non-photoactive analogs (e.g., Boc-L-Lysine) to rule out non-specific binding .

- Crosslinker identification : Use tryptic digest followed by LC-MS/MS to map crosslinked peptides .

- Quantitative analysis : Compare crosslinking yields under varying irradiation times using densitometry (SDS-PAGE) or fluorescence labeling .

Data Analysis & Reporting

Q. What criteria ensure rigorous reporting of this compound in microscopy-based studies?

- Methodological Answer :

- Image accessibility : Provide raw, unprocessed images in supplementary data with metadata (e.g., staining methods, magnification) .

- Contrast enhancement : Detail any post-processing (e.g., histogram equalization) to avoid misinterpretation .

- Resolution standards : Use Nyquist criteria for pixel size (e.g., 0.1 µm/pixel for confocal microscopy) .

Q. How should researchers address discrepancies in this compound’s catalytic activity in heterogeneous vs. homogeneous systems?

- Methodological Answer :

- Surface characterization : Use XPS or AFM to compare catalyst immobilization efficiency .

- Kinetic profiling : Perform time-resolved UV-Vis or SECM to differentiate diffusion-limited vs. reaction-limited processes .

- Statistical validation : Apply ANOVA to assess significance of activity differences across replicates .

Tables for Critical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.